molecular formula C6H7ClN2S B2830376 5-Chloro-3-cyclobutyl-1,2,4-thiadiazole CAS No. 1487123-54-5

5-Chloro-3-cyclobutyl-1,2,4-thiadiazole

Cat. No.: B2830376
CAS No.: 1487123-54-5
M. Wt: 174.65
InChI Key: ZTOQSFPKPONEPL-UHFFFAOYSA-N
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Description

5-Chloro-3-cyclobutyl-1,2,4-thiadiazole is a heterocyclic compound characterized by a five-membered ring containing one sulfur and two nitrogen atoms. This compound is part of the thiadiazole family, known for its diverse biological and chemical properties. The presence of a chlorine atom and a cyclobutyl group in its structure makes it a unique and valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-cyclobutyl-1,2,4-thiadiazole typically involves the reaction of cyclobutylamine with thiocarbonyl compounds under specific conditions. One common method includes the use of phosphorus oxychloride as a dehydrating agent, which facilitates the formation of the thiadiazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-cyclobutyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and hydrazines are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are employed for reduction.

Major Products Formed: The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

5-Chloro-3-cyclobutyl-1,2,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

  • 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole
  • 5-Chloro-3-methyl-1,2,4-thiadiazole
  • 5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole

Comparison: Compared to its analogs, 5-Chloro-3-cyclobutyl-1,2,4-thiadiazole exhibits unique properties due to the presence of the cyclobutyl group. This group can influence the compound’s steric and electronic characteristics, potentially enhancing its biological activity and stability. The chlorine atom also contributes to its reactivity, making it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

5-chloro-3-cyclobutyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2S/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOQSFPKPONEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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